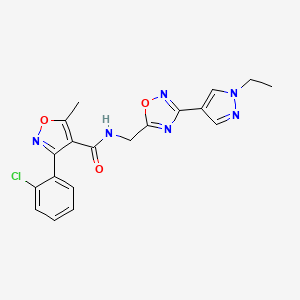
3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17ClN6O3 and its molecular weight is 412.83. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
A study by Hafez et al. (2016) explored pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, which include structures similar to the queried compound. These compounds demonstrated significant antimicrobial and higher anticancer activity than the reference drug doxorubicin, highlighting their potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis Techniques
Martins et al. (2002) reported on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, which provides insights into the synthetic methods that could be applicable for producing compounds similar to the one (Martins et al., 2002).
Lithiation Studies
Research by Micetich (1970) on the lithiation of various methyl substituted isoxazoles, pyrazoles, and oxadiazoles can be relevant for understanding the chemical reactions and modifications possible with the queried compound (Micetich, 1970).
Structure Analysis
The study by Kumarasinghe et al. (2009) on similar pyrazole derivatives can offer insights into the structural analysis and potential regioisomer identification, which is crucial for understanding the properties of the queried compound (Kumarasinghe, Hruby, & Nichol, 2009).
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives, including their synthesis and biological evaluation as anticancer and anti-5-lipoxygenase agents, suggests similar research avenues for the compound (Rahmouni et al., 2016).
Unexpected Reaction and Mechanism Study
Ledenyova et al. (2018) explored the unexpected reaction of a pyrazolo compound with thiourea. Understanding such reactions is critical in predicting and controlling the behavior of similar compounds in various applications (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O3/c1-3-26-10-12(8-22-26)18-23-15(29-25-18)9-21-19(27)16-11(2)28-24-17(16)13-6-4-5-7-14(13)20/h4-8,10H,3,9H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPPDZGQOGNPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

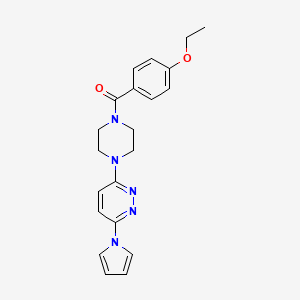
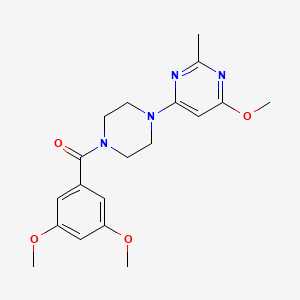

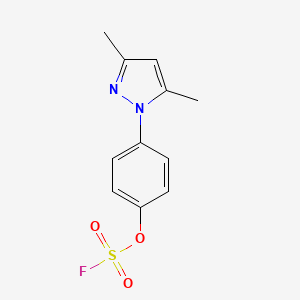
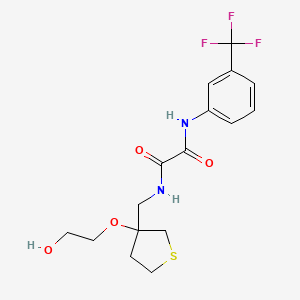
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2681284.png)
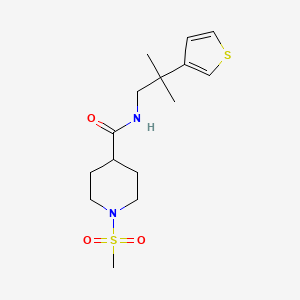

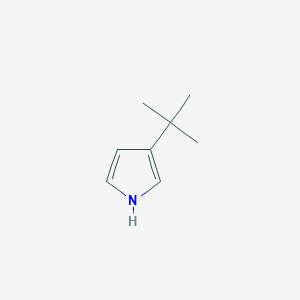
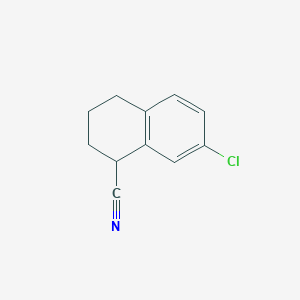

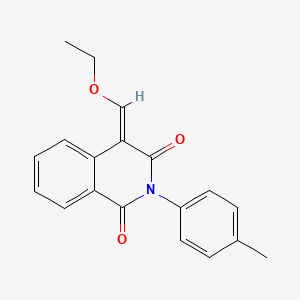
![2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2681296.png)
